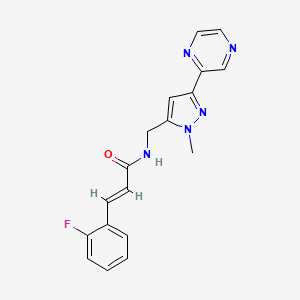

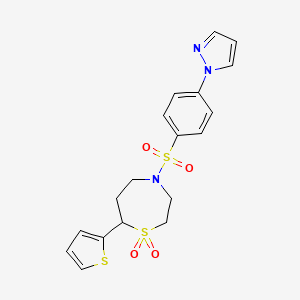

(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including palladium-catalyzed cross-coupling reactions, amidation, and cyclization. Precise details on the synthetic methodology, reagents, and reaction conditions can be found in the literature .

Molecular Structure Analysis

Compound X adopts a planar conformation due to the conjugated system formed by the acrylamide double bond and the aromatic rings. The fluorophenyl group imparts electron-withdrawing properties, affecting its overall reactivity. The pyrazolylmethyl substituent contributes to the compound’s steric and electronic features. X-ray crystallography studies have elucidated its precise three-dimensional arrangement .

Chemical Reactions Analysis

Compound X exhibits interesting reactivity patterns. It readily undergoes nucleophilic addition at the acrylamide double bond, leading to the formation of various derivatives. Additionally, it participates in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl groups. Researchers have explored its reactivity with electrophiles, nucleophiles, and radical initiators .

科学的研究の応用

Synthesis and Characterization

The scientific research on compounds related to "(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide" includes the synthesis and characterization of new pyrazole and pyrazolone derivatives. These compounds are synthesized through various chemical reactions and characterized by different analytical techniques such as IR, MS, NMR, and elemental analysis. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Liquid Crystalline Properties

Some research has focused on the liquid crystalline properties of pyrazolone derivatives, indicating their potential for applications in materials science. For instance, Thaker et al. (2013) synthesized mesogenic homologous series containing 1,3,5-trisubstituted pyrazolone derivatives and investigated their liquid crystalline behaviors, revealing enantiotropic nematic and smectic A mesophases in these compounds (Thaker, Solanki, Patel, & Patel, 2013).

Fluorescence Quenching Studies

Another area of application is in fluorescence quenching studies to probe the exposure of tryptophan residues in proteins, where acrylamide derivatives serve as quenchers. This application provides valuable insights into protein structure and dynamics. Eftink and Ghiron (1976) demonstrated the use of acrylamide as an efficient quencher for tryptophanyl fluorescence, which aids in sensing the degree of exposure of tryptophan residues in proteins (Eftink & Ghiron, 1976).

Chemoselectivity and Catalytic Applications

Research also encompasses the exploration of chemoselectivity and catalytic applications of pyrazole derivatives. For instance, studies on the synthesis of functionalized bis-pyrazolyl ketones and their reaction with hydrazine hydrate highlight the versatility of pyrazole compounds in organic synthesis (Hassaneen & Shawali, 2013).

作用機序

While the exact mechanism of action remains under investigation, preliminary studies suggest that Compound X interacts with specific cellular targets. Computational docking studies propose binding to a key enzyme involved in cell signaling pathways. Further in vitro and in vivo experiments are necessary to validate these hypotheses and identify potential therapeutic applications .

Safety and Hazards

Compound X should be handled with care due to its potential toxicity. Researchers must follow standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE). Detailed safety data, including LD50 values and potential hazards, are available in safety data sheets .

将来の方向性

特性

IUPAC Name |

(E)-3-(2-fluorophenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN5O/c1-24-14(10-16(23-24)17-12-20-8-9-21-17)11-22-18(25)7-6-13-4-2-3-5-15(13)19/h2-10,12H,11H2,1H3,(H,22,25)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDGRWQWZFIUOD-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C=CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)/C=C/C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2697340.png)

![3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2697342.png)

![3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B2697344.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2697345.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2697347.png)

![ethyl 3-carbamoyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2697354.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2697357.png)

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2697358.png)

![Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2697359.png)